N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the benzimidazole derivative with furan-2-carboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides) under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity and leading to therapeutic effects . The compound may also interact with DNA, causing disruptions in cellular processes .
Comparison with Similar Compounds
N-METHYL-N-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)METHYL]FURAN-2-CARBOXAMIDE can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders.
Properties
IUPAC Name |
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(15(19)13-8-5-9-20-13)10-14-16-11-6-3-4-7-12(11)18(14)2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXWPMADZOHZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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